2-(6-bromo-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(6-bromo-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a bromine atom, and a furan ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(6-bromo-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Thioether Formation: The sulfanyl group is introduced by reacting the brominated quinazoline with thiols or thiolates.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-furylmethylamine to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(6-bromo-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinazoline core is known to interact with various biological pathways, potentially leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(6-bromo-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide include other quinazoline derivatives, such as:
- **2
Properties
CAS No. |
423731-15-1 |
---|---|
Molecular Formula |
C21H16BrN3O3S |
Molecular Weight |
470.3g/mol |
IUPAC Name |
2-(6-bromo-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H16BrN3O3S/c22-14-8-9-18-17(11-14)20(27)25(15-5-2-1-3-6-15)21(24-18)29-13-19(26)23-12-16-7-4-10-28-16/h1-11H,12-13H2,(H,23,26) |
InChI Key |
IDXZKUVAWWJMHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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